
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and related compounds have been synthesized for antimicrobial purposes. Research by Bektaş et al. (2007) demonstrates the synthesis of novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities against various microorganisms. This includes compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing the potential of such chemical structures in combating microbial resistance (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
The chemical framework of 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo photoinduced molecular rearrangements. Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, revealing that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles, highlighting the utility of such structures in synthesizing new compounds through photochemical reactions (Buscemi et al., 1996).
Ring Fission and C-C Bond Cleavage Reactions
Exploratory studies into the reactivity of 1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine related compounds show interesting ring fission and C-C bond cleavage reactions. Jäger et al. (2002) detailed reactions leading to tertiary amine formation and subsequent ring fission under specific conditions, providing insights into the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Jäger et al., 2002).
Antimicrobial Evaluation of Mannich Bases
Further antimicrobial evaluation of Mannich bases incorporating the 1,3,4-oxadiazole ring system, similar to the core structure of the compound , has been performed. JagadeeshPrasad et al. (2015) synthesized a series of compounds to test against various microorganisms, showcasing the antimicrobial potential of these chemical structures (JagadeeshPrasad et al., 2015).
Synthesis of Heterocyclic Fused Rings
Research into the synthesis of heterocyclic fused rings based on 1,3,4-oxadiazole derivatives, akin to the compound of interest, has been conducted by Abbas et al. (2017). This work involved synthesizing new heterocyclic compounds, including triazolo and oxadiazole rings, highlighting the synthetic versatility and potential applications of these compounds in developing new materials or drugs (Abbas et al., 2017).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNADZZVBRPHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

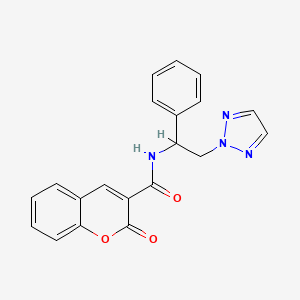
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)
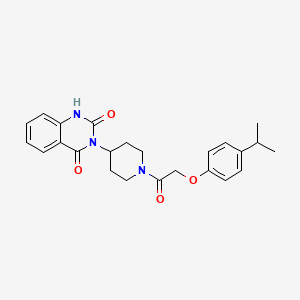
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)
![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)
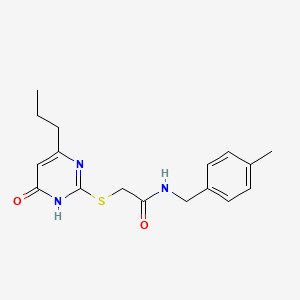
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
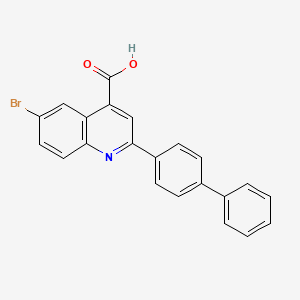
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
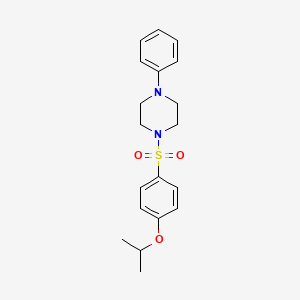
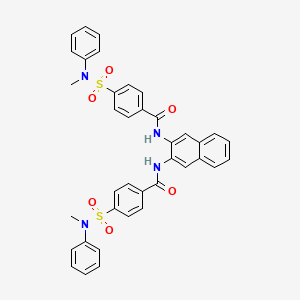
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)